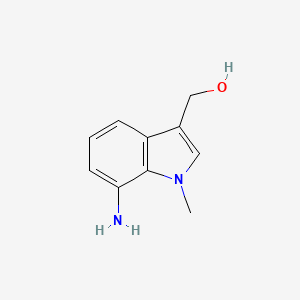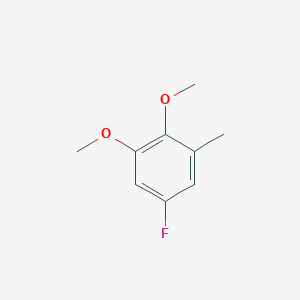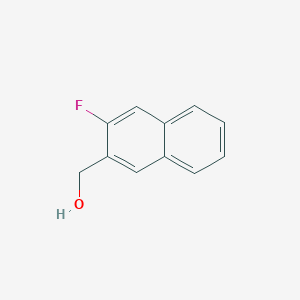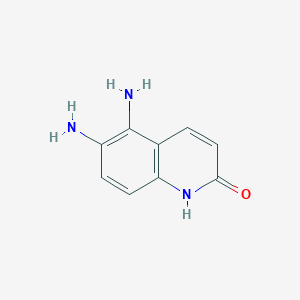
5,6-Diaminoquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diaminoquinolin-2(1H)-one: is an organic compound with the molecular formula C9H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two amino groups at the 5 and 6 positions and a keto group at the 2 position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: 5,6-Diaminoquinolin-2(1H)-one can undergo oxidation reactions, leading to the formation of quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different aminoquinoline derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, alkyl, or halogen groups.
科学的研究の応用
Chemistry: 5,6-Diaminoquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
類似化合物との比較
Quinoline: The parent compound of 5,6-Diaminoquinolin-2(1H)-one, which lacks the amino and keto groups.
5,6-Diaminoquinoline: Similar to this compound but without the keto group.
2-Aminoquinoline: Contains an amino group at the 2 position but lacks the additional amino groups at the 5 and 6 positions.
Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5,6-diamino-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |
InChIキー |
VLJKQRSVXRDHQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


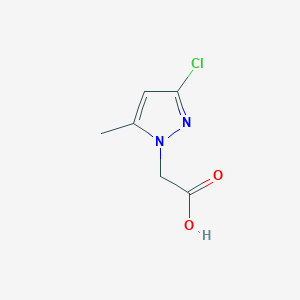
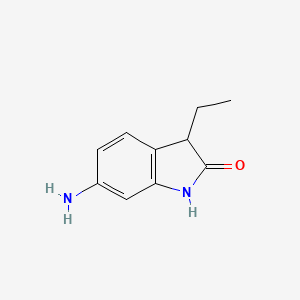
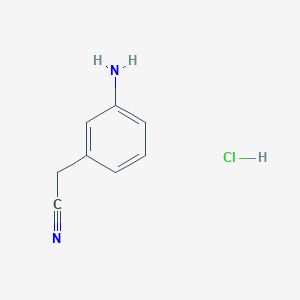



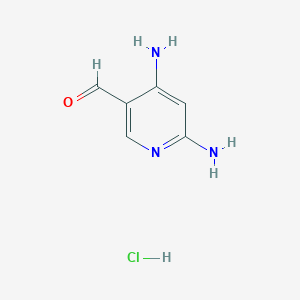
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

